REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:11](#[N:13])[CH3:12]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[O:10][C:11]([CH3:12])=[N:13][CH:9]=2)[CH:5]=[CH:6][CH:7]=1
|
Name
|
Tl(OAc)3
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After one h, the reaction was quenched with dichloromethane and saturated sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography with 5˜19% ethyl acetate in hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83.9% |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=CN=C(O1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |